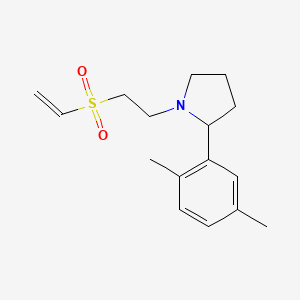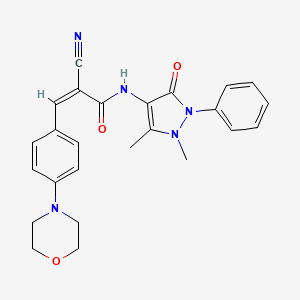![molecular formula C13H15N3O B2376897 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2200542-28-3](/img/structure/B2376897.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” is a chemical compound that contains a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a heterocyclic compound with a bicyclic structure, containing two nitrogen atoms. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” likely involves a quinoxaline core with a pyrrolidine ring attached via an oxygen atom. The pyrrolidine ring is likely to contribute to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Metal-free C3-alkoxycarbonylation of Quinoxalines
A facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates has been reported. This method, involving metal- and base-free conditions, is notable for its simplicity and efficiency in synthesizing key structural motifs prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline N,N-dioxide and derivatives demonstrate promising antimicrobial activity against bacterial and yeast strains. These compounds, including 2-methylquinoxaline-1,4-dioxide and others, showcase potential as new drugs for antimicrobial chemotherapy, highlighting the structural versatility of quinoxalines in medicinal chemistry (Vieira et al., 2014).
Green Synthesis of Quinoxaline Derivatives
The green synthesis of quinoxaline, oxazine, thiazine, and dioxin derivatives underlines the environmental and pharmacological significance of these compounds. Utilizing water as a solvent and ultrasound irradiation, this approach emphasizes sustainable methods in synthesizing compounds with wide-ranging biological activities and applications in solar cells, dyes, and organic semiconductors (Mishra et al., 2019).
Pesticidal Activities of Quinoxalines
Quinoxaline derivatives exhibit herbicidal, fungicidal, and insecticidal activities, with certain compounds showing potent broad-spectrum fungicidal activity against plant pathogens. This research underscores the role of quinoxaline derivatives in developing new pesticides and pharmaceuticals (Liu et al., 2020).
Fluorescent Quinoxalinylium Derivatives
The synthesis of a new fluorescent quinoxalinylium derivative demonstrates the potential of quinoxalines as fluorophores. This compound, derived from the Cu(II)-mediated reaction of a Schiff base, exhibits promising fluorescence properties, suggesting applications in bioimaging and molecular probes (Koner & Ray, 2008).
Direcciones Futuras
The future directions for research on “2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” could include exploring its potential biological activities, given the known activities of compounds containing pyrrolidine and quinoxaline . Further studies could also investigate its synthesis and chemical properties.
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKFJKWTQQSRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2376816.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)

![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)



![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)